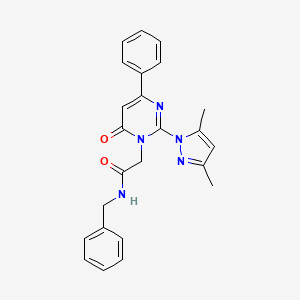

N-benzyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-benzyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide" is a derivative of antipyrine, which is a class of compounds known for their pharmaceutical properties. Although the specific compound is not directly studied in the provided papers, the papers do discuss related antipyrine derivatives, which can give insights into the chemical behavior and potential applications of the compound of interest.

Synthesis Analysis

The synthesis of antipyrine derivatives typically involves the formation of the pyrazolone core followed by various functionalization reactions. In paper , two antipyrine derivatives were synthesized and characterized, indicating that such compounds can be synthesized in good yields and can be characterized spectroscopically. The synthesis routes for related compounds in paper involve the combination of dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety with carboxamides side chains, suggesting that similar strategies could potentially be applied to the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of antipyrine derivatives is often confirmed using X-ray crystallography, as seen in papers and . These studies reveal that such compounds can crystallize in specific space groups and that their crystal packing is stabilized by various intermolecular interactions, including hydrogen bonds and π-interactions. These findings are important for understanding the molecular structure of the compound , as similar interactions may influence its solid-state properties.

Chemical Reactions Analysis

The reactivity of antipyrine derivatives can be inferred from their functional groups and the presence of reactive sites on the molecule. The compounds studied in papers and contain amide, benzamide, and pyrazolone moieties, which can participate in various chemical reactions. The specific reactivity patterns of "this compound" would depend on the presence and position of these functional groups within the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of antipyrine derivatives can be diverse, depending on their molecular structure. The acidity constants (pKa) of related compounds were determined in paper , indicating that the protonation occurs on specific nitrogen atoms within the molecule. This information is crucial for understanding the solubility, stability, and overall behavior of the compound in different environments. The antioxidant activities of the compounds in paper suggest that the compound of interest may also possess similar properties, which could be relevant for its potential pharmaceutical applications.

Scientific Research Applications

Antimicrobial Activity

Compounds with structures related to N-benzyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide have been synthesized and evaluated for their antimicrobial activities. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, indicating potential for the development of new antimicrobial agents (Mohamed & El-Sayed, 2019).

Anticonvulsant Activity

Derivatives bearing similar structural motifs have been synthesized and assessed for their anticonvulsant activities. Some derivatives exhibited significant activity in the maximal electroshock test, suggesting potential for the development of new anticonvulsant medications (Tarikogullari et al., 2010).

Anti-inflammatory Activity

Research on compounds with related structures has demonstrated significant anti-inflammatory activity, highlighting the potential for these compounds to be used in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Imaging Agent Development

Some derivatives have been explored for their potential as imaging agents, particularly in studying the peripheral benzodiazepine receptor (PBR) using positron emission tomography (PET). These studies suggest possible applications in neurodegenerative disorder research (Fookes et al., 2008).

properties

IUPAC Name |

N-benzyl-2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O2/c1-17-13-18(2)29(27-17)24-26-21(20-11-7-4-8-12-20)14-23(31)28(24)16-22(30)25-15-19-9-5-3-6-10-19/h3-14H,15-16H2,1-2H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJSPKAKPKONBIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CC(=O)N2CC(=O)NCC3=CC=CC=C3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2546114.png)

![(2Z)-2-(2-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B2546117.png)

![methyl 7-amino-2-oxo-1H,3H-thiopheno[4,5-e]1,4-thiazine-6-carboxylate](/img/structure/B2546119.png)

![1-(Chloromethyl)-3-(4-chloro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2546120.png)

![3-chloro-2-(3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2546122.png)

![8-(4-ethoxyphenyl)-N-(2-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2546123.png)

![2-(5-Amino-2-chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B2546124.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2546128.png)

![N-[(2,3-Dimethylphenyl)methyl]-N-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B2546131.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2546132.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2546133.png)